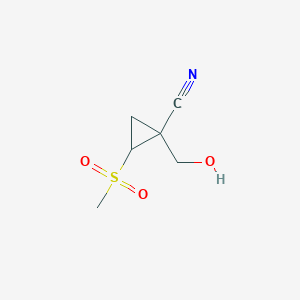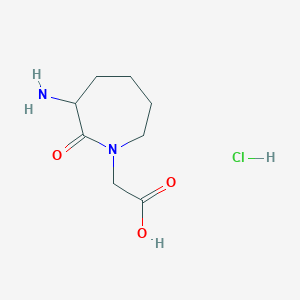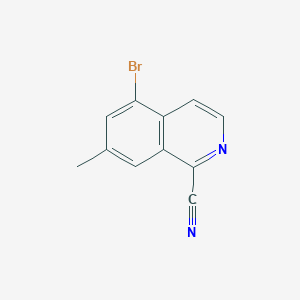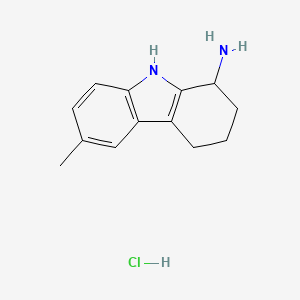
1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile is a cyclopropane derivative with a hydroxymethyl group and a methanesulfonyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of alkenes with diazo compounds in the presence of a metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde as a C1 synthon .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid
- 1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-amine
- 1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-thiol
Uniqueness
1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile is unique due to the presence of both a nitrile group and a methanesulfonyl group on the cyclopropane ring.
Propiedades
Fórmula molecular |
C6H9NO3S |
|---|---|
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO3S/c1-11(9,10)5-2-6(5,3-7)4-8/h5,8H,2,4H2,1H3 |
Clave InChI |
YDEILFGJIUGEGO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1CC1(CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)



![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)

![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)

![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)



![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
